molecular formula C12H11NO4 B1519361 Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate CAS No. 391248-24-1

Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate

Cat. No. B1519361
M. Wt: 233.22 g/mol
InChI Key: MWGLPVVMBIZBNR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate” is not explicitly provided in the retrieved sources .


Chemical Reactions Analysis

Information regarding the chemical reactions involving “Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate” is not available in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate” are not detailed in the retrieved sources .

Scientific Research Applications

Catalytic Alkenylation, Benzylation, and Alkylation
The compound has been directly and regioselectively alkenylated, benzylated, and alkylated in the presence of palladium acetate, showcasing its utility in organic synthesis and modification for various applications, including material science and pharmaceuticals (Verrier, Hoarau, & Marsais, 2009).

Anti-corrosion Agent for Mild Steel
Research indicates potential use as an anticorrosion agent for mild steel in acidic environments. The specific derivative, OxTDC, demonstrated significant corrosion inhibition, which is valuable for materials science and engineering (Rahmani et al., 2019).

Fluorescent Probe for Biothiols Detection
A derivative, NL-AC, was synthesized as a colorimetric and ratiometric fluorescent probe, effectively detecting biothiols in living cells. This application is crucial for biomedical research and diagnostics (Wang et al., 2017).

Synthesis and Anti-inflammatory Evaluation
Ethyl-(4-hydroxyphenyl) acetate derivatives have shown anti-inflammatory activity, providing a basis for further pharmaceutical development (Virmani & Hussain, 2014).

Building Blocks in Organic Synthesis
The compound serves as a precursor for the synthesis of ethyl 1,2,4-triazole-3-carboxylates, highlighting its role in creating structurally diverse molecules for potential therapeutic applications (Khomenko, Doroschuk, & Lampeka, 2016).

Safety And Hazards

The safety and hazards associated with “Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate” are not mentioned in the retrieved sources .

Future Directions

The future directions for the research and development of “Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate” are not outlined in the retrieved sources .

properties

IUPAC Name

ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)10-11(17-7-13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGLPVVMBIZBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654076
Record name Ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate

CAS RN

391248-24-1
Record name Ethyl 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-HYDROXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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